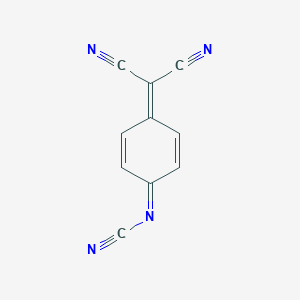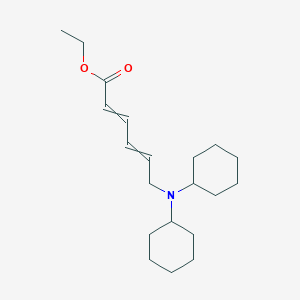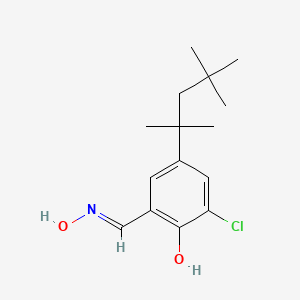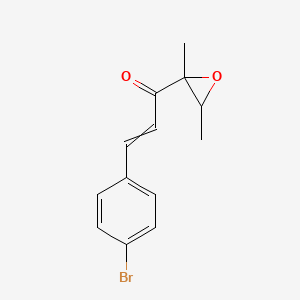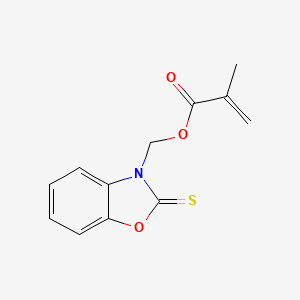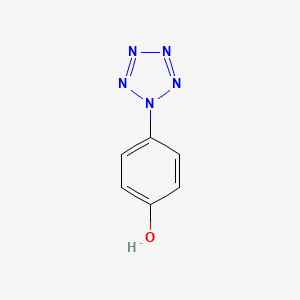
4-(1H-Pentazol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Pentazol-1-yl)phenol is an organic compound that features a phenol group attached to a pentazole ring The phenol group consists of a hydroxyl group (-OH) bonded to a benzene ring, while the pentazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pentazol-1-yl)phenol typically involves the formation of the pentazole ring followed by its attachment to the phenol group. One common method involves the reaction of phenol with a suitable pentazole precursor under specific conditions. For example, the reaction may be carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pentazol-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.
Scientific Research Applications
4-(1H-Pentazol-1-yl)phenol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4-(1H-Pentazol-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, the phenol group can form hydrogen bonds with proteins or enzymes, affecting their activity. The pentazole ring may also interact with nucleic acids or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Contains an imidazole ring instead of a pentazole ring.
4-(1H-Pyrazol-1-yl)phenol: Features a pyrazole ring in place of the pentazole ring.
4-(1H-Triazol-1-yl)phenol: Has a triazole ring instead of a pentazole ring.
Uniqueness
4-(1H-Pentazol-1-yl)phenol is unique due to the presence of the pentazole ring, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
CAS No. |
120089-55-6 |
|---|---|
Molecular Formula |
C6H5N5O |
Molecular Weight |
163.14 g/mol |
IUPAC Name |
4-(pentazol-1-yl)phenol |
InChI |
InChI=1S/C6H5N5O/c12-6-3-1-5(2-4-6)11-9-7-8-10-11/h1-4,12H |
InChI Key |
CGPNKUBKCFFUHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2N=NN=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



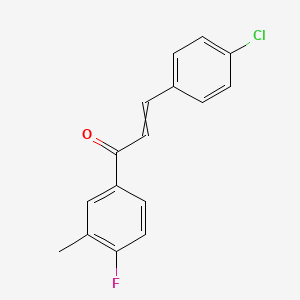
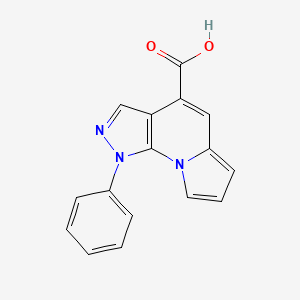

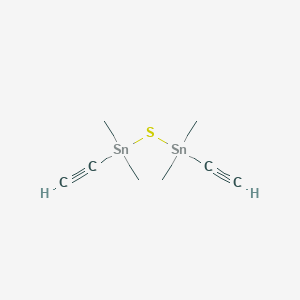
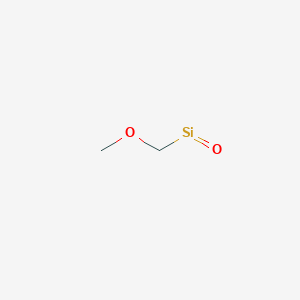
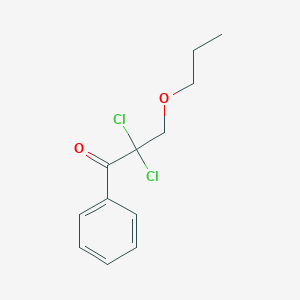
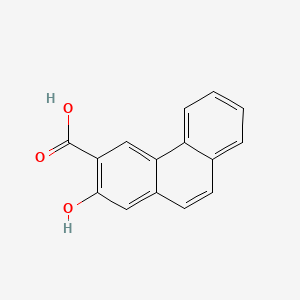
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
